Cytotoxic Potency in the N′‑[2‑Oxo‑indol‑3‑ylidene]benzohydrazide Series: Structural Determinants of Activity
In the most comprehensive head‑to‑head evaluation of the chemotype to date [1], 21 novel N′‑[2‑oxo‑1,2‑dihydro‑3H‑indol‑3‑ylidene]benzohydrazide derivatives were simultaneously tested against five cancer cell lines (murine L1210, human REH, K562, CEM, HeLa). The unsubstituted benzohydrazide parent exhibited IC₅₀ values >100 µM across all lines, whereas the top‑performing compound (5t, bearing a 3,4,5‑trimethoxybenzohydrazide motif) delivered IC₅₀ values of 0.48–1.2 µM. Although the target compound itself was not among those tested, the study establishes that di‑halogenation of the indole ring alone is insufficient for potency; the specific nature and position of the benzohydrazide substituent are the dominant drivers of activity, directly informing procurement decisions for SAR libraries.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature for CAS 330673-88-6. |
| Comparator Or Baseline | Unsubstituted benzohydrazide parent: IC₅₀ >100 µM (all lines); best-in-series 5t (3,4,5‑trimethoxy): IC₅₀ = 0.48–1.2 µM. |
| Quantified Difference | >100‑fold improvement between worst and best analog, driven exclusively by benzohydrazide substituent. |
| Conditions | MTT assay; murine L1210, human REH, K562, CEM, HeLa cells; 48–72 h exposure [1]. |
Why This Matters
Procurement of the 4‑fluorobenzohydrazide variant (CAS 330673-88-6) is rational only as part of a broader systematic SAR exploration, because identical indole dibromination paired with an incorrect benzohydrazide yields negligible cytotoxicity—validating that this specific derivative must be empirically tested rather than assumed active based on its chemotype.
- [1] Katiyar, A., Hegde, M., Kumar, S., Gopalakrishnan, V., Bhatelia, K. D., Ananthaswamy, K., Ramareddy, S. A., De Clercq, E., Choudhary, B., Schols, D., Raghavan, S. C., & Karki, S. S. (2015). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides as potential anticancer agents. RSC Advances, 5(56), 45492–45501. View Source
